2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol
Description
2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol (CAS: 100710-54-1, molecular formula: C₁₄H₁₅NOS) is a sulfur-containing ethanol derivative featuring a 2-aminophenylthioether group attached to a phenylethanol backbone. This compound is synthesized via visible-light-promoted thiol-alkene coupling, achieving a yield of 72% under optimized conditions . Key spectral data include:
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,16H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIUIBQGVLWRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=CC=C2N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol typically involves the reaction of 2-aminophenylthiol with 1-phenylethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler sulfanyl derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified sulfanyl derivatives.
Substitution: Various acylated or sulfonated derivatives.
Scientific Research Applications
2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfur vs. Oxygen/Nitrogen Substituents: The sulfanyl group in the target compound increases molecular weight compared to 2-Amino-1-phenylethanol, while the sulfinyl analog () exhibits higher lipophilicity (density 1.36 g/cm³) .
- Chiral Centers : Unlike the diphenyl derivatives (e.g., ), the target compound’s single phenyl group may reduce steric hindrance, favoring enantioselective applications .
Biological Activity
2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol, with the molecular formula C14H15NOS, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an aminophenyl group attached to a sulfanyl group, further linked to a phenylethanol moiety. This configuration allows it to participate in various chemical reactions, enhancing its applicability in medicinal chemistry.
The biological activity of this compound is thought to stem from several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The sulfanyl group may play a critical role in disrupting microbial membranes or inhibiting essential enzymes.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It is hypothesized that it could interfere with specific signaling pathways involved in cell growth and survival.
Pharmacokinetics
The compound is likely soluble in organic solvents such as ethanol and dimethyl sulfoxide, which can influence its absorption and distribution in biological systems. Further studies are needed to elucidate its pharmacokinetic profile.
Antimicrobial Activity
A study conducted on derivatives of phenylethanol indicated that compounds similar to this compound showed significant inhibition of bacterial growth. The exact mechanisms remain under investigation but may involve interference with nucleic acid synthesis or protein function .
Anticancer Studies
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in lymphoma cells through the activation of intrinsic apoptotic pathways .
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
